molecular formula C22H23FN2 B5701323 1-(3-fluorobenzyl)-4-(1-naphthylmethyl)piperazine

1-(3-fluorobenzyl)-4-(1-naphthylmethyl)piperazine

Cat. No. B5701323
M. Wt: 334.4 g/mol
InChI Key: NNLSLGPEMKLVDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluorobenzyl)-4-(1-naphthylmethyl)piperazine, also known as FBNP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in scientific research due to its unique chemical properties and mechanism of action.

Mechanism of Action

1-(3-fluorobenzyl)-4-(1-naphthylmethyl)piperazine acts as a selective serotonin receptor agonist, binding to and activating the 5-HT1A and 5-HT2A receptors. This leads to an increase in the concentration of serotonin in the brain, which has been shown to have a variety of effects on mood, cognition, and behavior.
Biochemical and Physiological Effects:
1-(3-fluorobenzyl)-4-(1-naphthylmethyl)piperazine has been shown to have a variety of biochemical and physiological effects, including anxiolytic and antidepressant effects, as well as the potential to improve cognitive function. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potentially valuable tool for studying the underlying mechanisms of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-fluorobenzyl)-4-(1-naphthylmethyl)piperazine is its selectivity for the 5-HT1A and 5-HT2A receptors, which allows for more precise and targeted studies of these receptors. However, one limitation of 1-(3-fluorobenzyl)-4-(1-naphthylmethyl)piperazine is its relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are many potential future directions for 1-(3-fluorobenzyl)-4-(1-naphthylmethyl)piperazine research, including further studies of its mechanism of action and its potential therapeutic applications in various neurological disorders. Additionally, there is potential for the development of new and improved derivatives of 1-(3-fluorobenzyl)-4-(1-naphthylmethyl)piperazine with enhanced selectivity and longer half-lives. Overall, 1-(3-fluorobenzyl)-4-(1-naphthylmethyl)piperazine is a valuable tool for studying the role of serotonin receptors in various physiological and pathological conditions, and its potential applications in scientific research are vast.

Synthesis Methods

1-(3-fluorobenzyl)-4-(1-naphthylmethyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-(3-fluorobenzyl)piperazine with 1-bromo-2-(naphthalen-1-yl)ethane in the presence of a palladium catalyst. The reaction proceeds under mild conditions and yields 1-(3-fluorobenzyl)-4-(1-naphthylmethyl)piperazine in high purity.

Scientific Research Applications

1-(3-fluorobenzyl)-4-(1-naphthylmethyl)piperazine has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions.

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2/c23-21-9-3-5-18(15-21)16-24-11-13-25(14-12-24)17-20-8-4-7-19-6-1-2-10-22(19)20/h1-10,15H,11-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLSLGPEMKLVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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